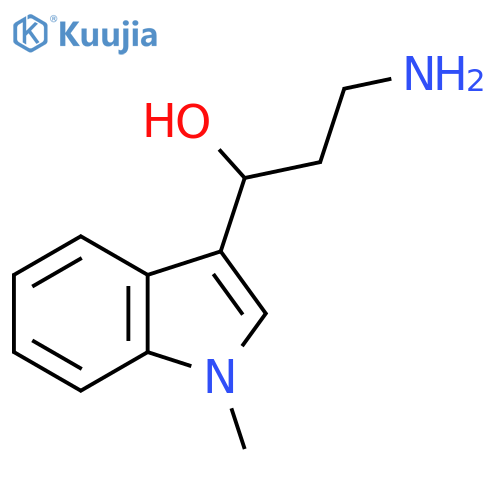

Cas no 1368813-02-8 (3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol)

1368813-02-8 structure

商品名:3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol

- 1368813-02-8

- EN300-1839977

-

- インチ: 1S/C12H16N2O/c1-14-8-10(12(15)6-7-13)9-4-2-3-5-11(9)14/h2-5,8,12,15H,6-7,13H2,1H3

- InChIKey: SXSBKTKWOCIVOL-UHFFFAOYSA-N

- ほほえんだ: OC(CCN)C1=CN(C)C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 204.126263138g/mol

- どういたいしつりょう: 204.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 51.2Ų

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1839977-0.1g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 0.1g |

$930.0 | 2023-09-19 | ||

| Enamine | EN300-1839977-0.5g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1839977-1.0g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 1g |

$1057.0 | 2023-06-01 | ||

| Enamine | EN300-1839977-5.0g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 5g |

$3065.0 | 2023-06-01 | ||

| Enamine | EN300-1839977-10.0g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 10g |

$4545.0 | 2023-06-01 | ||

| Enamine | EN300-1839977-2.5g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 2.5g |

$2071.0 | 2023-09-19 | ||

| Enamine | EN300-1839977-10g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1839977-0.25g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1839977-0.05g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1839977-1g |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol |

1368813-02-8 | 1g |

$1057.0 | 2023-09-19 |

3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

1368813-02-8 (3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol) 関連製品

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量